molecular formula C23H28N4O B2388006 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide CAS No. 1396761-62-8

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2388006
CAS No.: 1396761-62-8
M. Wt: 376.504
InChI Key: OHKYMHVJDDXPTD-UHFFFAOYSA-N
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Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring, a naphthalene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating conditions. The resulting intermediate is then reacted with naphthalen-1-ylmethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong bases like potassium hydroxide (KOH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or piperidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.

  • Material Science: Its unique structural features make it a candidate for developing new materials with specific properties.

  • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.

  • Piperidine Derivatives: Piperidine compounds with various functional groups.

  • Naphthalene Derivatives: Naphthalene compounds with different substituents.

Uniqueness: This compound is unique due to its combination of pyrazole, piperidine, and naphthalene moieties, which provides a distinct set of chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-17-14-18(2)27(25-17)16-19-10-12-26(13-11-19)23(28)24-15-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYMHVJDDXPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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